(2R)-1-methoxypropane-2-sulfonamide
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Overview
Description
(2R)-1-methoxypropane-2-sulfonamide is an organic compound with a specific stereochemistry, indicated by the (2R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methoxypropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with an amine under controlled conditions. One common method is the reaction of methanesulfonyl chloride with ®-1-methoxypropan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could involve continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methoxypropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
(2R)-1-methoxypropane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1-methoxypropane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-methoxypropane-2-sulfonamide: The enantiomer of (2R)-1-methoxypropane-2-sulfonamide, with different stereochemistry.
Methanesulfonamide: Lacks the methoxy and propyl groups, making it less complex.
Propane-2-sulfonamide: Similar structure but without the methoxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with certain enzymes and receptors makes it valuable in research and pharmaceutical development.
Properties
Molecular Formula |
C4H11NO3S |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(2R)-1-methoxypropane-2-sulfonamide |
InChI |
InChI=1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)/t4-/m1/s1 |
InChI Key |
HZVYKFOIYCUEGP-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](COC)S(=O)(=O)N |
Canonical SMILES |
CC(COC)S(=O)(=O)N |
Origin of Product |
United States |
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